3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide
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Overview
Description
“3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide” is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide” typically involves multiple steps, including:
Diazotization: The formation of the diazonium salt from an aromatic amine.
Coupling Reaction: The diazonium salt reacts with a coupling component, such as a phenol or aniline derivative, to form the azo compound.
Functional Group Modifications: Introduction of various functional groups, such as methoxy, sulphonyl, and carboxamide groups, through specific reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Small-scale production using controlled reaction conditions.
Continuous Flow Processing: Large-scale production with continuous input of reactants and output of products, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidized Products: Depending on the oxidizing agent, various oxidized derivatives can be formed.
Reduced Products: Amines resulting from the reduction of the azo bond.
Substituted Products: Compounds with different functional groups introduced through substitution reactions.
Scientific Research Applications
Chemistry
Dye and Pigment Industry: Used as a dye intermediate for the synthesis of various azo dyes.
Analytical Chemistry: Employed in the development of analytical reagents and sensors.
Biology and Medicine
Biological Studies: Used in research to study the effects of azo compounds on biological systems.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Environmental Science: Studied for its environmental impact and degradation pathways.
Mechanism of Action
The mechanism of action of “3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide” involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide
- 3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)benzamide
Uniqueness
- Functional Groups : The presence of specific functional groups, such as methoxy and sulphonyl groups, makes it unique.
- Applications : Its unique structure allows for diverse applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
85750-20-5 |
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Molecular Formula |
C30H29N3O8S |
Molecular Weight |
591.6 g/mol |
IUPAC Name |
2-[3-[[2-hydroxy-3-[(4-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-4-methoxyphenyl]sulfonylethyl propanoate |
InChI |
InChI=1S/C30H29N3O8S/c1-4-27(34)41-15-16-42(37,38)22-13-14-26(40-3)25(18-22)32-33-28-23-8-6-5-7-19(23)17-24(29(28)35)30(36)31-20-9-11-21(39-2)12-10-20/h5-14,17-18,35H,4,15-16H2,1-3H3,(H,31,36) |
InChI Key |
WSAZRHZGNKCUKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCS(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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